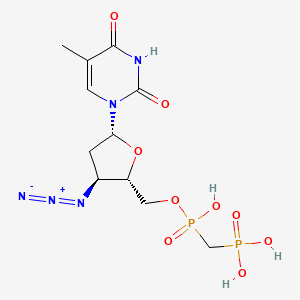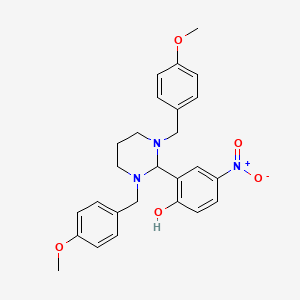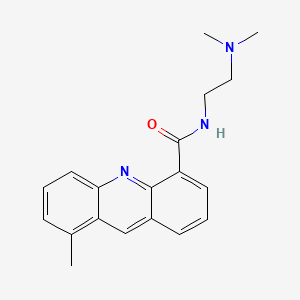![molecular formula C19H23ClFNO B12793958 [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride CAS No. 503834-41-1](/img/structure/B12793958.png)
[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique stereochemistry and the presence of both benzyl and fluorophenyl groups, which contribute to its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is then functionalized with benzyl and fluorophenyl groups.
Key Reactions:
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperidine ring.
Substitution: The benzyl and fluorophenyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted piperidines.
Aplicaciones Científicas De Investigación
[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets:
Receptors: The compound binds to certain receptors in the brain, influencing neurotransmitter activity.
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.
Pathways: The compound can modulate signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- [(3S,4R)-1-benzyl-4-(4-chlorophenyl)piperidin-3-yl]methanol;hydrochloride
- [(3S,4R)-1-benzyl-4-(4-bromophenyl)piperidin-3-yl]methanol;hydrochloride
Uniqueness
[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its chloro and bromo analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
Número CAS |
503834-41-1 |
|---|---|
Fórmula molecular |
C19H23ClFNO |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C19H22FNO.ClH/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15;/h1-9,17,19,22H,10-14H2;1H/t17-,19-;/m0./s1 |
Clave InChI |
SQSWEIGDLXHNTO-QQTWVUFVSA-N |
SMILES isomérico |
C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3.Cl |
SMILES canónico |
C1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




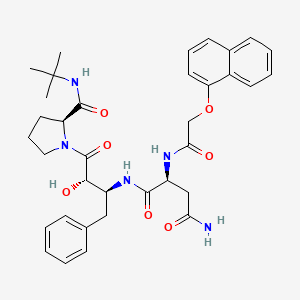
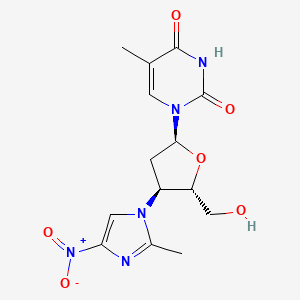
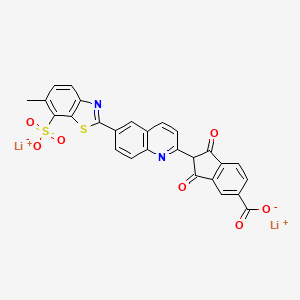
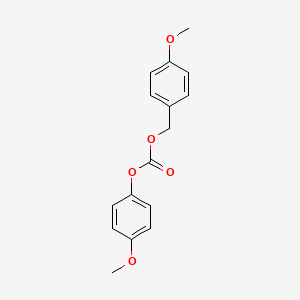
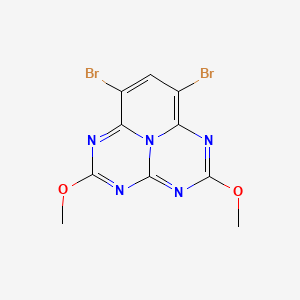
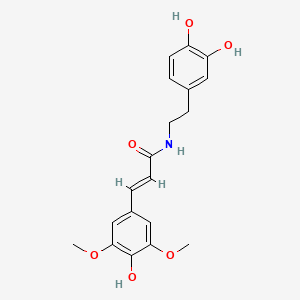
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)
